3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound, with the systematic name provided, is a complex heterocyclic molecule. Let’s break it down:
Chemical Formula: C26H27N5O4S2
CAS Number: 488109-19-9
The compound’s structure combines a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidin-5-ylidene moiety and a methoxyphenoxy substituent. It exhibits intriguing properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes::
Thiazolidin-5-ylidene Formation:
Pyrido[1,2-a]pyrimidin-4-one Formation:
Final Assembly:
Industrial Production:: Unfortunately, specific industrial-scale methods for this compound are scarce due to its rarity. Researchers often synthesize it in the lab for targeted studies.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: Investigated as a potential catalyst or ligand due to its unique structure.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential applications in drug discovery (e.g., antiviral, anticancer).
Industry: Limited applications due to its rarity.
Mechanism of Action
Targets: Likely interacts with specific enzymes or receptors.
Pathways: Further research needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H19N3O5S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O5S2/c1-28-12-11-25-21(27)17(32-22(25)31)13-14-19(30-16-8-4-3-7-15(16)29-2)23-18-9-5-6-10-24(18)20(14)26/h3-10,13H,11-12H2,1-2H3/b17-13- |
InChI Key |
PNXSOEJWIQIXAZ-LGMDPLHJSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)SC1=S |
Origin of Product |
United States |
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